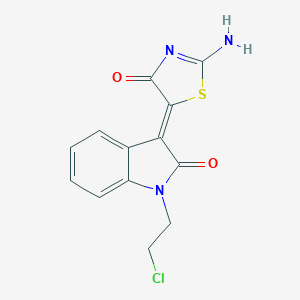![molecular formula C21H22N4O2S2 B308174 7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308174.png)
7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a synthetic compound with potential applications in scientific research. This molecule belongs to the class of benzoxazepine derivatives, which have been extensively studied due to their diverse biological activities. The synthesis method of this compound, its mechanism of action, and biochemical and physiological effects are of great interest to researchers. In
Mécanisme D'action
The mechanism of action of 7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and eventually induces apoptosis in cancer cells. This compound has also been reported to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation. This inhibition leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been reported to have several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. It has also been reported to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases. Furthermore, this compound has been reported to exhibit antiviral and antimicrobial activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments include its diverse biological activities, which make it a potential candidate for the development of novel therapeutics. Furthermore, this compound has been reported to have a good safety profile and low toxicity. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are several future directions for the research on 7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One potential direction is the development of this compound as a novel therapeutic for the treatment of cancer and neurodegenerative diseases. Furthermore, the mechanism of action of this compound needs to be further elucidated to better understand its biological activities. Additionally, the synthesis method of this compound can be optimized to yield a higher purity product with a better yield. Finally, the potential applications of this compound in other fields such as agriculture and environmental science need to be explored further.
Conclusion
In conclusion, 7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a synthetic compound with potential applications in scientific research. This compound has diverse biological activities such as antitumor, antiviral, and antimicrobial activities. The mechanism of action of this compound involves the inhibition of topoisomerase II and protein kinase C. This compound has several biochemical and physiological effects such as inducing apoptosis in cancer cells and exhibiting neuroprotective effects. The advantages of using this compound in lab experiments include its diverse biological activities and low toxicity. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis. Finally, the future directions for the research on this compound include the development of this compound as a novel therapeutic, the elucidation of its mechanism of action, and the exploration of its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the reaction of 2-aminothiophenol with acetic anhydride to form 2-acetylaminothiophenol. This intermediate is then reacted with pentanethiol to form 2-(pentylthio)acetanilide. The next step involves the reaction of 2-(pentylthio)acetanilide with 2-chloro-4,6-dimethoxy-1,3,5-triazine to form 7-acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. This synthesis method has been optimized to yield a high purity product with a good yield.
Applications De Recherche Scientifique
7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has potential applications in scientific research due to its diverse biological activities. This compound has been reported to exhibit antitumor, antiviral, and antimicrobial activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, this compound has been reported to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
Propriétés
Nom du produit |
7-Acetyl-3-(pentylthio)-6-thien-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
|---|---|
Formule moléculaire |
C21H22N4O2S2 |
Poids moléculaire |
426.6 g/mol |
Nom IUPAC |
1-(3-pentylsulfanyl-6-thiophen-2-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)ethanone |
InChI |
InChI=1S/C21H22N4O2S2/c1-3-4-7-12-29-21-22-19-18(23-24-21)15-9-5-6-10-16(15)25(14(2)26)20(27-19)17-11-8-13-28-17/h5-6,8-11,13,20H,3-4,7,12H2,1-2H3 |
Clé InChI |
YWPMKDSYIZMKEC-UHFFFAOYSA-N |
SMILES |
CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CS4)C(=O)C)N=N1 |
SMILES canonique |
CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CS4)C(=O)C)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[6-(2-butoxynaphthalen-1-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308093.png)
![2-[(4-Chlorophenyl)imino]-3-methyl-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B308094.png)
![5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308096.png)
![7-Acetyl-6-(2-methoxyphenyl)-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308101.png)

![5-[4-(Diethylamino)benzylidene]-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308106.png)
![2-Imino-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B308107.png)
![(5Z)-2-amino-5-[(2-chloro-5-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308108.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B308109.png)
![1-{6-[4-(diethylamino)-2-methoxyphenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308110.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308111.png)

![8-(Benzyloxy)-2-[2-(3,4-dimethoxyphenyl)vinyl]quinoline](/img/structure/B308113.png)
![Methyl 4-[2-(benzyloxy)-5-bromophenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B308114.png)